

Theoretical Modeling of Magnesium Tungstate (MgWO₄) Properties: An In-depth Technical Guide

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Compound of Interest

Compound Name: Magnesium tungstate

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This technical guide provides a comprehensive overview of the theoretical modeling of **magnesium tungstate** (MgWO₄), a material with significant potential in applications such as scintillators, laser host materials, and phosphors.[1][2] The document is intended for researchers, scientists, and professionals in materials science and related fields, offering insights into the structural, electronic, and optical properties of MgWO₄ from both theoretical and experimental perspectives.

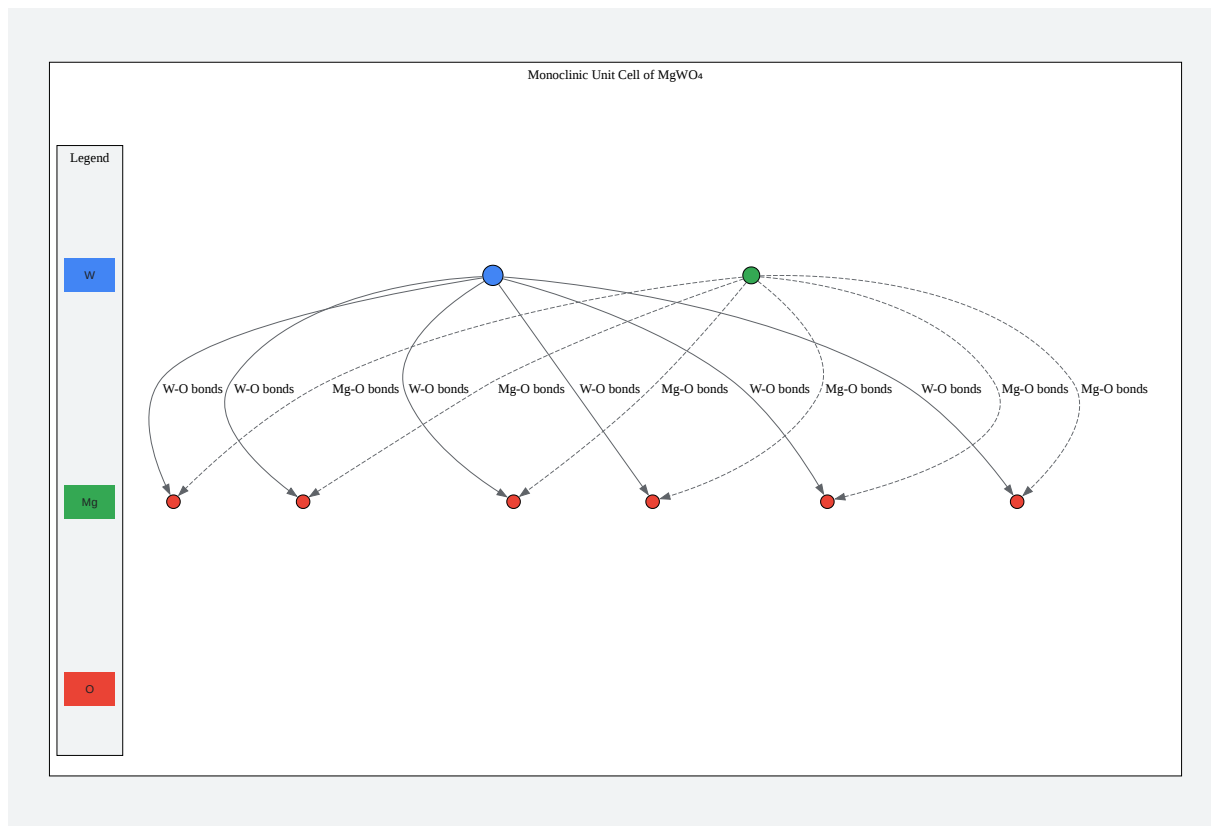
Structural Properties of Magnesium Tungstate

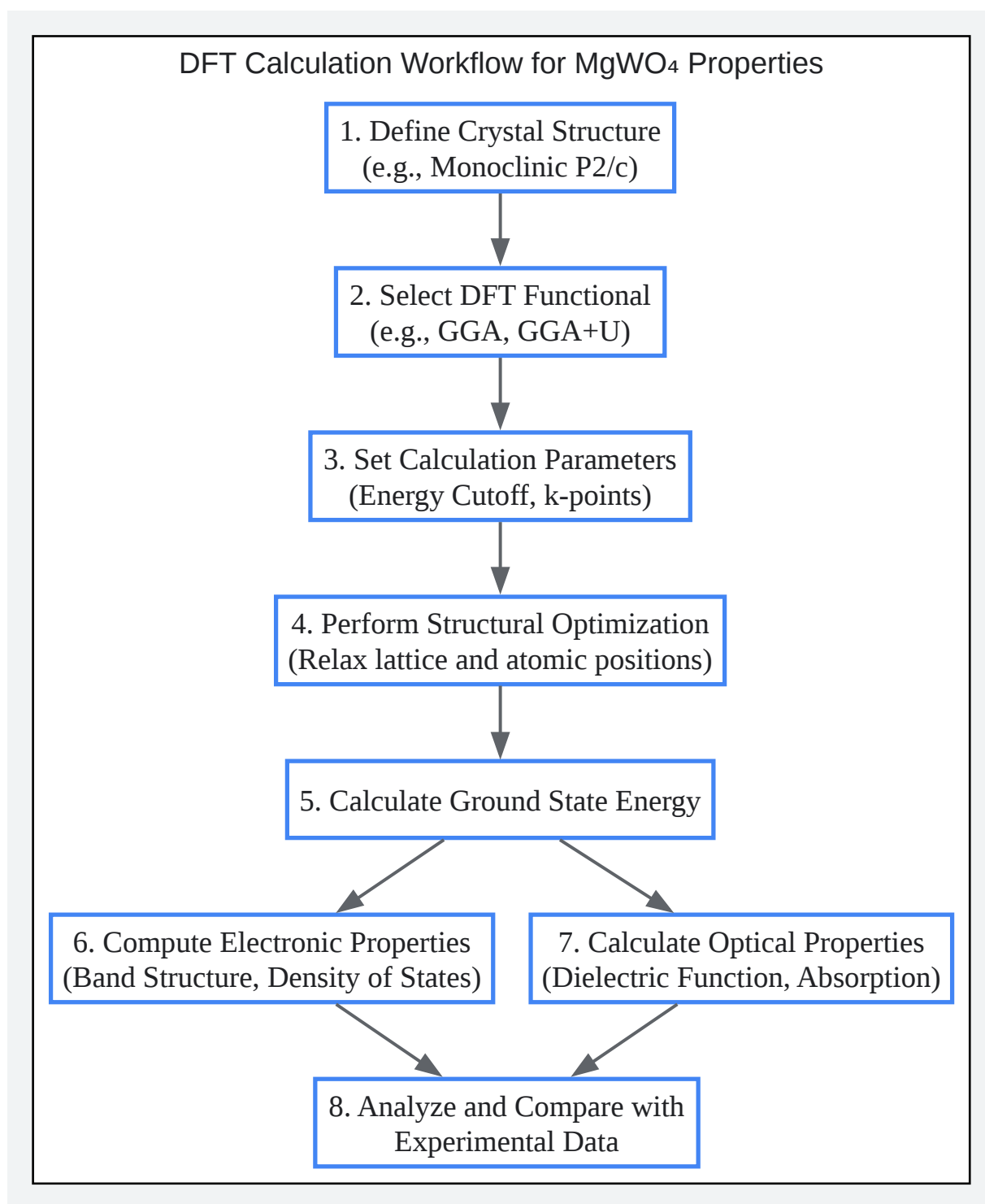
Magnesium tungstate predominantly crystallizes in a wolframite-type monoclinic structure, belonging to the P2/c space group.[1][3] This structure is characterized by distorted MgO₆ and WO₆ octahedra. In this arrangement, the Mg²⁺ ions are coordinated with six oxygen atoms, and the W⁶⁺ ions are also bonded to six oxygen atoms. The crystal structure's stability and properties are highly dependent on temperature, with transformations to tetragonal and triclinic phases observed at elevated temperatures.[3][4]

Table 1: Comparison of Theoretical and Experimental Lattice Parameters for Monoclinic MgWO₄

Parameter	Theoretical (GGA+U)[5]	Experimental[6]
a (Å)	4.69	4.6939(6)
b (Å)	5.69	5.6747(4)
c (Å)	4.94	4.9316(6)
β (°)	90.55	90.7858(4)
Volume (Å ³)	131.64	-

The following diagram illustrates the crystal structure of monoclinic MgWO₄, showing the coordination of Magnesium and Tungsten atoms with Oxygen.





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